2-Bromomethyl-terephthalic acid dimethyl ester
Overview
Description
2-Bromomethyl-terephthalic acid dimethyl ester is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Chemistry
2-Bromomethyl-terephthalic acid dimethyl ester is a derivative of terephthalic acid, which is a significant chemical used in the production of polyesters and plastics. Terephthalic acid and its dimethyl ester are crucial in synthesizing poly(ethylene terephthalate) (PET), a widely used polymer for fibers, films, and containers. The commercial production of terephthalic acid typically involves the oxidation of p-xylene using a metal-bromine catalyst system, highlighting the role of brominated intermediates like this compound in the synthesis process (Park & Sheehan, 2000).
Environmental and Biodegradation Studies
Phthalate esters, including derivatives of terephthalic acid, are of environmental concern due to their widespread use and potential endocrine-disrupting effects. Studies on the degradation of phthalate esters by microorganisms, such as Fusarium sp. and Trichosporon sp., have shown that these fungi can transform dimethyl terephthalate to less toxic forms, highlighting the potential of bioremediation in mitigating environmental pollution caused by phthalate esters (Luo et al., 2012).
Analytical Chemistry Applications
In the field of analytical chemistry, this compound can be involved in methodologies for determining terephthalic acid in various samples. Techniques such as thermochemolysis-gas chromatography have been applied to analyze terephthalic acid in the decomposition products of PET, demonstrating the role of terephthalic acid derivatives in analytical methodologies (Ishida et al., 2011).
Material Science and Engineering
The modification of materials for specific applications, such as lithium-ion batteries, has involved the use of terephthalic acid derivatives. Conjugated polymers incorporating terephthalic acid units have been explored for enhancing the performance of Si-based lithium-ion batteries, indicating the utility of terephthalic acid derivatives in developing advanced materials for energy storage (Yao et al., 2017).
Biotechnological Applications
Enzymatic studies have identified esterases capable of transforming terephthalic acid derivatives, such as dimethyl terephthalate, into less toxic compounds. This transformation has implications for reducing the environmental impact of plasticizers and improving the sustainability of chemical manufacturing processes (Cheng et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of organic light-emitting diode (oled) materials .
Mode of Action
It is known to exhibit good fluorescence properties, which makes it a potential candidate for use as a photoluminescent material or fluorescent biological probe .
Result of Action
Its known applications in the field of organic electronics and optoelectronic devices suggest that it may interact with cellular components to produce light-emitting properties .
Action Environment
The action of 2-Bromomethyl-terephthalic acid dimethyl ester can be influenced by various environmental factors. It is relatively stable under normal temperatures but should be stored under inert gas (nitrogen or argon) at 2-8°C . It is soluble in alcohol and ether solvents, but insoluble in water .
Properties
IUPAC Name |
dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKNGRWJJKNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604968 | |
Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57834-13-6 | |
Record name | Dimethyl 2-(bromomethyl)benzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromomethyl-terephthalic acid dimethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.